



Application of Org 25543 in Electrophysiology: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25543 is a potent and selective, pseudo-irreversible inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1][2] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons, thereby terminating the inhibitory signal.[3][4] By inhibiting GlyT2, **Org 25543** increases the extracellular concentration of glycine, enhancing inhibitory neurotransmission. This mechanism has made **Org 25543** a valuable pharmacological tool for studying the role of GlyT2 in various physiological and pathological processes, particularly in the context of neuropathic pain.[5][6][7]

These application notes provide a comprehensive overview of the use of **Org 25543** in electrophysiological studies. They include detailed protocols for common electrophysiology experiments, a summary of its quantitative effects, and a visualization of its mechanism of action.

Mechanism of Action

Org 25543 acts as a non-competitive, allosteric inhibitor of GlyT2.[1][8] It binds to an extracellular allosteric site on the transporter, distinct from the glycine binding site.[2][5] This binding event locks the transporter in an outward-open conformation, preventing the translocation of glycine across the cell membrane.[2] Recent studies suggest that **Org 25543** binds to a lipid-exposed allosteric site and that its binding is modulated by cholesterol in the cell



membrane.[5][6][8] The inhibition by **Org 25543** is characterized as pseudo-irreversible due to its very slow dissociation rate from the transporter.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Org 25543**'s interaction with GlyT2, as determined by various electrophysiological and binding assays.

Table 1: Inhibitory Potency of Org 25543 on GlyT2

Parameter	Value	Assay System	Reference
IC50	16 nM	[3H]glycine uptake in GlyT2-expressing cells	[1]
IC50	3.76 nM (2.36–6.01 nM)	Glycine-evoked currents in GlyT2- expressing oocytes	[9]
IC50	31 ± 6 nM	FLIPR membrane potential assay	[4]

Table 2: Kinetic Parameters of Org 25543 Binding to GlyT2

Parameter	Value	Method	Reference
On-rate (k_on)	1.01 x 10^6 M ⁻¹ s ⁻¹	MS Binding Assay	[4]
Off-rate (k_off)	$7.07 \times 10^{-3} \mathrm{s}^{-1}$	MS Binding Assay	[4]
Equilibrium Dissociation Constant (K_d)	7.45 nM	MS Binding Assay (Saturation)	[4]
Equilibrium Dissociation Constant (K_d)	6.99 nM	MS Binding Assay (from k_off/k_on)	[4]



Experimental Protocols Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is designed to measure the effect of **Org 25543** on glycine-evoked currents in Xenopus oocytes expressing human GlyT2.

Materials:

- Xenopus laevis oocytes expressing human GlyT2
- Org 25543 stock solution (e.g., 10 mM in DMSO)
- Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5
- Glycine stock solution (e.g., 100 mM in ND96)
- Two-electrode voltage clamp setup

Procedure:

- Place a GlyT2-expressing oocyte in the recording chamber and perfuse with ND96 solution.
- Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-2 M Ω).
- Clamp the oocyte membrane potential at a holding potential of -60 mV.
- Establish a baseline current by perfusing with ND96.
- Apply a saturating concentration of glycine (e.g., 100 μM) to elicit a maximal inward current.
- Wash out the glycine with ND96 until the current returns to baseline.
- Prepare the desired concentration of Org 25543 in ND96 from the stock solution.
- Pre-incubate the oocyte with the Org 25543 solution for a defined period (e.g., 5-10 minutes)
 to allow for binding.



- Co-apply the same concentration of glycine as in step 5 along with **Org 25543**.
- Record the inhibited current.
- To test for irreversibility, wash out both glycine and Org 25543 with ND96 for an extended period (e.g., 30 minutes) and then re-apply glycine alone to assess the recovery of the current.[9]
- Repeat with different concentrations of Org 25543 to generate a dose-response curve and calculate the IC50 value.

Whole-Cell Patch-Clamp Recordings from Neurons

This protocol is suitable for studying the effect of **Org 25543** on glycinergic miniature inhibitory postsynaptic currents (mIPSCs) in cultured spinal cord neurons or acute brainstem slices.[3] [10]

Materials:

- Primary neuronal culture (e.g., spinal cord neurons) or acute brain slices (e.g., from the auditory brainstem).[3]
- · Org 25543 stock solution.
- Artificial cerebrospinal fluid (aCSF) for slices or external recording solution for cultured neurons. A typical aCSF contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂/5% CO₂.[3]
- Internal solution for the patch pipette, containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na₂, pH adjusted to 7.3 with CsOH.
- Tetrodotoxin (TTX) to block voltage-gated sodium channels (e.g., 1 µM).
- Strychnine to confirm the glycinergic nature of the currents (e.g., $1 \mu M$).
- Patch-clamp amplifier and data acquisition system.

Procedure:



- Prepare the neuronal culture or acute slice and place it in the recording chamber of an upright or inverted microscope.
- Continuously perfuse with oxygenated aCSF (for slices) or external solution (for cultures) containing TTX.
- Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode, holding the membrane potential at -70 mV.
- Record baseline mIPSC activity for a stable period (e.g., 5-10 minutes).
- Apply **Org 25543** at the desired concentration by adding it to the perfusion solution.
- Record mIPSCs in the presence of Org 25543. A significant reduction in mIPSC frequency and amplitude is expected over time.[10]
- To confirm that the recorded events are glycinergic, apply strychnine at the end of the experiment to block the mIPSCs.
- Analyze the frequency, amplitude, and decay kinetics of mIPSCs before and after the application of Org 25543. Pharmacological inhibition of GlyT2 with Org 25543 has been shown to increase the decay time of glycinergic mIPSCs.[3]

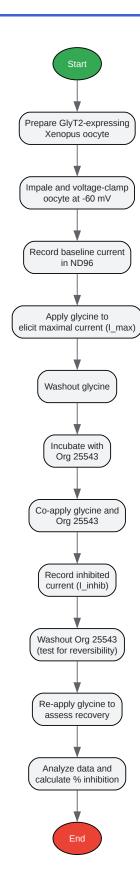
Visualizations

Signaling Pathway of Glycinergic Neurotransmission and GlyT2 Inhibition

Caption: Mechanism of GlyT2 inhibition by **Org 25543** in a glycinergic synapse.

Experimental Workflow for TEVC Recording





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Caption: Workflow for assessing **Org 25543** inhibition using two-electrode voltage clamp.



Safety and Handling

Org 25543 should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is typically supplied as a solid and should be dissolved in a suitable solvent like DMSO to prepare a stock solution. Store the stock solution at -20°C or below. For animal studies, it is important to be aware that high doses of **Org 25543** can cause side effects such as tremors, seizures, and mortality, likely due to its pseudo-irreversible inhibition of GlyT2.[2][11]

Conclusion

Org 25543 is a powerful and specific tool for investigating the function of GlyT2 in electrophysiological preparations. Its high potency and pseudo-irreversible nature make it particularly useful for studies where sustained inhibition of GlyT2 is desired. The protocols and data presented here provide a foundation for researchers to effectively utilize **Org 25543** in their studies of glycinergic neurotransmission and related neurological disorders.

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